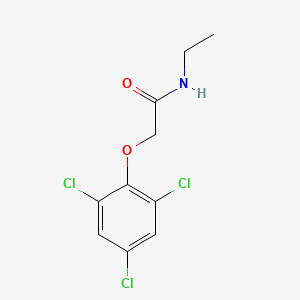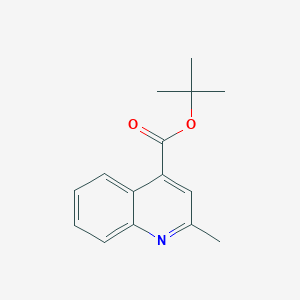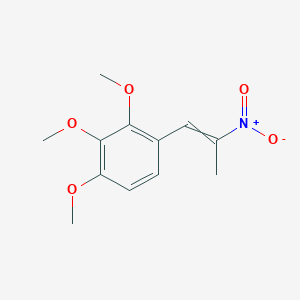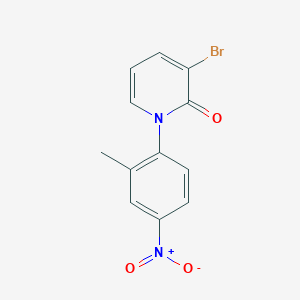
5-(difluoromethyl)-3-methylpicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(difluoromethyl)-3-methylpicolinonitrile is a heterocyclic organic compound with the molecular formula C8H6F2N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a nitrile group (-CN) attached to the second position of the pyridine ring, a difluoromethyl group (-CF2H) at the fifth position, and a methyl group (-CH3) at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-3-methylpicolinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with sodium cyanide (NaCN) to form 2-pyridinecarbonitrile. This intermediate can then be subjected to further functionalization to introduce the difluoromethyl and methyl groups. The reaction conditions typically involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as copper(I) iodide (CuI), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. The use of automated reactors and advanced process control systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(difluoromethyl)-3-methylpicolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group (-NH2).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce aminopyridines.
Aplicaciones Científicas De Investigación
5-(difluoromethyl)-3-methylpicolinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(difluoromethyl)-3-methylpicolinonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the difluoromethyl and nitrile groups can enhance the compound’s binding affinity and specificity for its target, leading to the modulation of biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarbonitrile: Lacks the difluoromethyl and methyl groups, making it less versatile in certain applications.
3-Methyl-2-pyridinecarbonitrile: Similar structure but lacks the difluoromethyl group.
5-Difluoromethyl-2-pyridinecarbonitrile: Similar structure but lacks the methyl group.
Uniqueness
5-(difluoromethyl)-3-methylpicolinonitrile is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can enhance the compound’s stability, solubility, and binding interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H6F2N2 |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6F2N2/c1-5-2-6(8(9)10)4-12-7(5)3-11/h2,4,8H,1H3 |
Clave InChI |
ZLPNDLYJPSAXKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C#N)C(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














